1-phenylethanamine (S)-2-((((1R,2R)-2-allylcyclopropoxy)carbonyl)amino)-3,3-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GS9857, also known as Voxilaprevir, is a nonstructural protein 3 and 4a protease inhibitor used in the treatment of Hepatitis C Virus (HCV) infections. It is a component of the combination drug Vosevi, which also includes sofosbuvir and velpatasvir. Voxilaprevir is particularly effective against multiple HCV genotypes and is used for patients who have previously failed other direct-acting antiviral therapies .
Méthodes De Préparation
The synthesis of Voxilaprevir involves multiple steps, including the formation of key intermediates. The synthetic route typically involves the following steps:
Formation of the cyclopropane ring: This step involves the reaction of an allyl halide with a cyclopropane derivative under basic conditions.
Coupling reactions: The cyclopropane intermediate is then coupled with various amino acid derivatives using peptide coupling reagents.
Final assembly: The final product is assembled through a series of condensation and cyclization reactions, often under acidic or basic conditions.
Industrial production methods for Voxilaprevir involve optimizing these synthetic routes to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Voxilaprevir undergoes several types of chemical reactions, including:
Oxidation: This reaction is often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, often using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions include various intermediates that are further processed to yield the final compound .
Applications De Recherche Scientifique
Voxilaprevir has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying protease inhibitors and their interactions with viral proteins.
Biology: Researchers use Voxilaprevir to study the life cycle of HCV and the role of proteases in viral replication.
Medicine: Voxilaprevir is a key component in the treatment of chronic HCV infections, particularly in patients who have failed previous therapies.
Industry: The compound is used in the pharmaceutical industry for the development of new antiviral drugs.
Mécanisme D'action
Voxilaprevir exerts its antiviral action by reversibly binding to and inhibiting the NS3/4A serine protease of HCV. This protease is responsible for cleaving the viral polyprotein into functional units necessary for viral replication. By inhibiting this protease, Voxilaprevir effectively prevents the replication and assembly of the virus .
Comparaison Avec Des Composés Similaires
Voxilaprevir is unique among protease inhibitors due to its broad-spectrum activity against multiple HCV genotypes. Similar compounds include:
Grazoprevir: Another NS3/4A protease inhibitor, but with a narrower spectrum of activity.
Paritaprevir: Effective against genotype 1 HCV but less effective against other genotypes.
Simeprevir: Also a protease inhibitor, but with different resistance profiles and side effects.
Voxilaprevir stands out due to its high efficacy, improved metabolic stability, and reduced risk of hepatotoxicity .
Propriétés
Formule moléculaire |
C21H32N2O4 |
---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
(2S)-3,3-dimethyl-2-[[(1R,2R)-2-prop-2-enylcyclopropyl]oxycarbonylamino]butanoic acid;1-phenylethanamine |
InChI |
InChI=1S/C13H21NO4.C8H11N/c1-5-6-8-7-9(8)18-12(17)14-10(11(15)16)13(2,3)4;1-7(9)8-5-3-2-4-6-8/h5,8-10H,1,6-7H2,2-4H3,(H,14,17)(H,15,16);2-7H,9H2,1H3/t8-,9-,10-;/m1./s1 |
Clé InChI |
OKRJYXRNIQLVOV-RWDYHCJXSA-N |
SMILES isomérique |
CC(C1=CC=CC=C1)N.CC(C)(C)[C@@H](C(=O)O)NC(=O)O[C@@H]1C[C@H]1CC=C |
SMILES canonique |
CC(C1=CC=CC=C1)N.CC(C)(C)C(C(=O)O)NC(=O)OC1CC1CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.